molecular formula C13H12ClNO2 B7475035 4-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide

4-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide

Cat. No. B7475035
M. Wt: 249.69 g/mol
InChI Key: NDUCDZNMKMOCNA-UHFFFAOYSA-N
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Description

4-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide, also known as FCIMB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family and has a molecular weight of 295.77 g/mol. FCIMB has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 4-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that plays a role in the regulation of neuronal activity. This compound may also act on other neurotransmitter systems, such as the glutamate system, to produce its effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory and analgesic effects, which may be mediated through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the prostaglandin pathway. This compound has also been shown to have anticonvulsant effects, which may be due to its ability to increase GABA levels in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide for laboratory experiments is its high potency and selectivity for its target receptors. This allows researchers to study the effects of this compound on specific biological pathways without interfering with other systems. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of 4-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide. One area of interest is the development of new analogs of this compound with improved pharmacological properties, such as increased solubility and potency. Another area of interest is the investigation of the role of this compound in the regulation of other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, the potential therapeutic applications of this compound for the treatment of neurological disorders, such as Alzheimer's disease and epilepsy, warrant further investigation.

Synthesis Methods

The synthesis of 4-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide involves the reaction of 4-chloro-N-methylbenzamide with furan-2-carbaldehyde in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound. The synthesis of this compound has been optimized to improve yields and reduce the use of hazardous reagents.

Scientific Research Applications

4-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been investigated as a potential therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and epilepsy.

properties

IUPAC Name

4-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-15(9-12-3-2-8-17-12)13(16)10-4-6-11(14)7-5-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUCDZNMKMOCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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